molecular formula C15H26N2O2 B5395305 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine

1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine

Cat. No. B5395305
M. Wt: 266.38 g/mol
InChI Key: BSBJZDOUQIVSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine, also known as ACEP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a piperidine derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine is not fully understood, but it is thought to act by binding to specific receptors in the brain and modulating their activity. It has been found to interact with a range of different receptors, including GABA, glutamate, and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine has been found to exhibit a range of interesting biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the induction of apoptosis in certain cell types. It has also been found to have potential applications in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine is its relatively low toxicity, which makes it a promising candidate for further investigation in animal models. However, its low solubility in water can make it difficult to work with in certain experimental contexts.

Future Directions

There are many potential directions for future research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine, including further investigation of its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use as a tool for studying the central nervous system. Additionally, research on the synthesis and modification of 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine derivatives may lead to the development of new compounds with even more promising properties.

Synthesis Methods

The synthesis of 1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine involves several steps, including the reaction of 1-acetyl-4-piperidinone with ethylmagnesium bromide, followed by the addition of phosgene to form the corresponding acid chloride. The acid chloride is then reacted with piperidine to yield the final product.

Scientific Research Applications

1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of interesting effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.

properties

IUPAC Name

1-[4-(2-ethylpiperidine-1-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-14-6-4-5-9-17(14)15(19)13-7-10-16(11-8-13)12(2)18/h13-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBJZDOUQIVSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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